Product packaging for 1,1-Bis(trifluoromethyl)hydrazine(Cat. No.:CAS No. 90177-75-6)

1,1-Bis(trifluoromethyl)hydrazine

Cat. No.: B14381257
CAS No.: 90177-75-6
M. Wt: 168.04 g/mol
InChI Key: VHXLZPCHCAJYJO-UHFFFAOYSA-N
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Description

Significance of Fluorine in Organic Chemistry and Design of Advanced Chemical Structures

The introduction of fluorine into organic molecules imparts unique and often highly desirable properties, a fact that has led to the burgeoning field of organofluorine chemistry. numberanalytics.comwiley.com Fluorine's extreme electronegativity and the strength of the carbon-fluorine bond contribute to significant changes in a molecule's physical, chemical, and biological characteristics compared to its non-fluorinated analogs. numberanalytics.comwiley.com These modifications can include enhanced thermal stability, increased lipophilicity, and altered electronic properties. numberanalytics.comrsc.org Consequently, fluorinated compounds have found indispensable roles in a vast array of applications, including pharmaceuticals, agrochemicals, and advanced materials like polymers. wiley.comacs.org The strategic incorporation of fluorine atoms allows for the fine-tuning of molecular properties, enabling the design of advanced chemical structures with specific functionalities. rsc.org

Overview of Hydrazine (B178648) Derivatives in Synthetic Chemistry

Hydrazine and its derivatives are a versatile class of compounds characterized by a nitrogen-nitrogen single bond. wikipedia.org They serve as important building blocks and intermediates in a wide range of chemical transformations. organic-chemistry.orgorganic-chemistry.orgijcrt.org In synthetic chemistry, hydrazines are utilized in the construction of various heterocyclic systems, such as pyrazoles and triazoles, which are prevalent in many biologically active molecules. ijcrt.orgnih.gov Furthermore, hydrazine derivatives are employed in condensation reactions, as reducing agents, and in the formation of hydrazones, which have applications in coordination chemistry and as analytical reagents. ijcrt.orgsciforum.netmdpi.com The reactivity of the N-N bond and the nucleophilicity of the nitrogen atoms make hydrazine derivatives valuable tools for creating complex molecular architectures. organic-chemistry.org

Unique Aspects of Perfluorinated Nitrogen-Containing Compounds

The attachment of perfluoroalkyl groups, such as the trifluoromethyl (CF3) group, to nitrogen atoms introduces profound electronic and steric effects, leading to unique chemical properties. rsc.orgnih.gov The strong electron-withdrawing nature of perfluoroalkyl groups significantly decreases the basicity of the nitrogen atom, making these compounds less prone to protonation. This electronic influence also affects the reactivity of adjacent functional groups. rsc.org Perfluorinated nitrogen-containing compounds often exhibit enhanced stability and can participate in unique chemical transformations that are not observed in their non-fluorinated counterparts. rsc.orgnih.gov The presence of multiple fluorine atoms can also lead to distinct conformational preferences and intermolecular interactions.

Contextualization of 1,1-Bis(trifluoromethyl)hydrazine within Fluorinated Hydrazine Research

This compound is a key example of a perfluorinated hydrazine derivative. Its structure, featuring two trifluoromethyl groups on the same nitrogen atom, exemplifies the significant impact of fluorine substitution on the properties of a hydrazine moiety. Research into this compound and its analogs is driven by the quest for novel energetic materials, precursors to other fluorinated compounds, and reagents for specialized synthetic applications. The study of this compound provides valuable insights into the fundamental reactivity and properties of highly fluorinated nitrogen systems, contributing to the broader understanding and development of advanced materials and synthetic methodologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2F6N2 B14381257 1,1-Bis(trifluoromethyl)hydrazine CAS No. 90177-75-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90177-75-6

Molecular Formula

C2H2F6N2

Molecular Weight

168.04 g/mol

IUPAC Name

1,1-bis(trifluoromethyl)hydrazine

InChI

InChI=1S/C2H2F6N2/c3-1(4,5)10(9)2(6,7)8/h9H2

InChI Key

VHXLZPCHCAJYJO-UHFFFAOYSA-N

Canonical SMILES

C(N(C(F)(F)F)N)(F)(F)F

Origin of Product

United States

Synthetic Methodologies for 1,1 Bis Trifluoromethyl Hydrazine and Analogs

Strategies for the Construction of Bis(trifluoromethyl)amine Systems

The bis(trifluoromethyl)amino group is a stable, highly lipophilic functional group with significant potential in materials science and drug design. researchgate.net However, examples of molecules containing the N(CF3)2 group remain scarce. A primary synthetic challenge is the generation of the N(CF3)2 anion or a synthetic equivalent. google.com

Historically, the synthesis of compounds with the N(CF3)2 group often relied on perfluoro(2-azapropene) (CF3N=CF2) as a key starting material. google.com This gaseous reagent requires specialized handling equipment. A more recent approach involves the use of N,N-bis(trifluoromethyl)sulfonamides, such as RFSO2N(CF3)2, which can react with metal fluorides to generate N(CF3)2 anions in situ. These anions can then be used to displace halogens or other leaving groups in organic molecules, thereby introducing the desired N(CF3)2 group. google.com For instance, reacting C4F9SO2N(CF3)2 with silver fluoride (B91410) (AgF) in acetonitrile (B52724) generates a solution of Ag+ −N(CF3)2, which can subsequently react with benzyl (B1604629) bromide to form C6H5CH2N(CF3)2. google.com

The electron-withdrawing nature of the (CF3)2N group is highlighted by the chemistry of 2-(bis(trifluoromethyl)amino)acetonitrile, where the methylene (B1212753) group is sufficiently acidic to be deprotonated. researchgate.net This reactivity opens pathways to further functionalization and construction of more complex molecules containing the bis(trifluoromethyl)amino moiety. researchgate.net

Approaches to Highly Fluorinated Hydrazine (B178648) Scaffolds

Building the core hydrazine structure (N-N bond) while incorporating multiple fluorine atoms presents a unique set of synthetic hurdles. Methodologies often involve either constructing the hydrazine from fluorinated precursors or introducing fluorine onto a pre-existing hydrazine framework.

Condensation reactions represent a fundamental strategy for forming C=N bonds, which are precursors to or integral parts of many nitrogen-containing heterocycles. libretexts.org In the context of fluorinated hydrazines, this typically involves the reaction of a hydrazine derivative with a trifluoromethyl-containing carbonyl compound. nih.govresearchgate.net

A common application of this method is the synthesis of trifluoromethylated hydrazones. These are generally prepared through the condensation of arylhydrazines with fluorine-containing carbonyl compounds. nih.gov For example, a patented process describes the synthesis of 2,4-bis(trifluoromethyl)benzylhydrazine, which begins with the formation of 2,4-bis(trifluoromethyl)benzaldehyde. This aldehyde is then reacted with hydrazine hydrate (B1144303) to form the corresponding hydrazone, which is subsequently reduced to the target benzylhydrazine. google.com Similarly, trifluoroacetaldehyde (B10831) hydrazones can be prepared and serve as versatile building blocks for more complex fluorinated molecules. beilstein-journals.org

This condensation approach is also central to the synthesis of fluorinated pyrazoles. The reaction of a 1,3-diketone with a substituted hydrazine is a well-established method for forming the pyrazole (B372694) ring. rsc.org When fluorinated 1,3-diketones are used, this leads directly to trifluoromethyl-substituted pyrazoles. rsc.org The regioselectivity of this reaction can often be influenced by the choice of solvent, with fluorinated alcohols sometimes enhancing the formation of a specific isomer. rsc.org

Table 1: Examples of Condensation Reactions for Fluorinated Hydrazone/Heterocycle Synthesis

Hydrazine PrecursorCarbonyl/Dicarbonyl PrecursorProduct TypeReference
Hydrazine hydrate2,4-Bis(trifluoromethyl)benzaldehydeHydrazone google.com
PhenylhydrazineTrifluoromethyl-containing ketonesHydrazone nih.gov
Substituted hydrazineFluorinated 1,3-diketonePyrazole rsc.org
Trifluoroacetyl hydrazidesN/A (intramolecular)Pyrazolidin-3-one cdnsciencepub.com
PhenylhydrazinePhenyl alkynyl trifluoromethyl ketonePyrazole conicet.gov.ar

The conversion of fluorinated alkyl halides into hydrazine derivatives provides an alternative route that builds the nitrogen functionality onto a pre-existing fluorinated carbon skeleton. A key class of intermediates in this area is trifluoromethylated hydrazonoyl halides. beilstein-journals.org These compounds are typically synthesized by reacting trifluoroacetaldehyde hydrazones with halogenating agents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). beilstein-journals.org

Once formed, these hydrazonoyl halides are versatile precursors. In the presence of a base, they can generate trifluoroacetonitrile (B1584977) imine intermediates. These transient species are highly reactive and can participate in cycloaddition reactions with a wide range of dipolarophiles, including alkenes and alkynes, to afford various trifluoromethyl-containing heterocyclic compounds like pyrazoles and pyrazolines. beilstein-journals.org

Advanced Fluorination Techniques for Nitrogen Centers

Directly introducing a trifluoromethyl group onto a nitrogen atom is a powerful strategy for synthesizing N-CF3 compounds. This can be achieved through either electrophilic or radical pathways, each offering distinct advantages in terms of substrate scope and reaction conditions.

The development of electrophilic trifluoromethylating reagents has revolutionized the synthesis of organofluorine compounds. acs.orgresearchgate.net Hypervalent iodine reagents, such as Togni's reagents, are prominent examples that can deliver a "CF3+" equivalent to a nucleophile. acs.orgrsc.org

In the context of hydrazine scaffolds, aldehyde N,N-disubstituted hydrazones have been shown to be effective substrates for electrophilic trifluoromethylation. rsc.org The reaction often employs copper catalysis, where the electrophilic CF3 species attacks the azomethine (C=N) carbon of the hydrazone. rsc.orgrsc.org This process represents a polarity reversal (umpolung) compared to the nucleophilic addition of a trifluoromethyl anion to a carbonyl group. rsc.org The reaction mechanism is proposed to involve the generation of a trifluoromethyl radical from the interaction between the copper catalyst and the Togni reagent. This radical then adds to the hydrazone, forming a stabilized aminyl radical intermediate, which is subsequently oxidized to the final product, regenerating the Cu(I) catalyst. rsc.org This method is applicable to hydrazones derived from both aromatic and aliphatic aldehydes. rsc.org

Radical trifluoromethylation offers a direct and efficient route to N-CF3 hydrazines. rsc.orgrsc.org A highly effective method involves the radical N-trifluoromethylation of azodicarboxylates using sodium trifluoromethanesulfinate (CF3SO2Na, also known as the Langlois reagent) as the source of the CF3 radical. rsc.orgrsc.orgkoha-ptfs.co.uk

This reaction is typically initiated by an oxidant, such as tert-butyl hydroperoxide (TBHP), which facilitates the decomposition of the triflinate salt into a trifluoromethyl radical. rsc.org The CF3 radical then adds to the N=N double bond of the azodicarboxylate to form the stable N-CF3 hydrazine product. rsc.orgrsc.org The reaction conditions can be optimized to favor the radical pathway over potential nucleophilic addition side reactions. rsc.org This method is notable for its use of an inexpensive and readily available CF3 source and provides access to a variety of N-CF3 hydrazines with different protecting groups (e.g., Boc, Cbz). rsc.orgacs.org These resulting N-CF3 hydrazine derivatives exhibit high chemical stability and serve as valuable precursors for other functionalized molecules like hydrazides and N-CF3 aminoaziridines. rsc.org

Table 2: Radical N-Trifluoromethylation of Di-tert-butyl azodicarboxylate

CF3 SourceInitiatorSolventTemperature (°C)Yield (%)Reference
CF3SO2NaTBHPDMSO/H2O5-1019 acs.org
CF3SO2NaTBHPDMSO/H2O522 acs.org
CF3SO2NaTBHPDMSO2557 rsc.org

Note: Yields can vary based on specific reaction conditions and scale as noted in the literature. rsc.orgacs.org

Another emerging strategy is the intermolecular trifluoromethyl-hydrazination of alkenes, which can be enabled by organic photoredox catalysis. nih.govconsensus.app This metal-free method allows for the conversion of both conjugated and isolated alkenes into β-trifluoromethyl hydrazines in good yields through a radical addition cascade pathway. nih.gov

Catalytic Systems in the Synthesis of Fluorinated Hydrazines

The development of catalytic methods has revolutionized the synthesis of fluorinated hydrazines and their derivatives, offering more efficient and selective routes compared to classical methods. These approaches are broadly categorized into transition metal-catalyzed and metal-free protocols.

Transition-metal catalysis provides powerful tools for the direct functionalization of C-H bonds and the formation of C-CF3 and C-CF2H groups, which are crucial for synthesizing fluorinated hydrazines and their precursors. nih.govrsc.org

Palladium (Pd) catalysis is a prominent method in this domain. Researchers have developed a Pd-catalyzed C-H difluoromethylation of aldehyde-derived hydrazones, which demonstrates high regioselectivity and compatibility with various functional groups. nih.gov Another significant palladium-catalyzed method is the asymmetric hydrogenation of fluorinated hydrazones. By employing a specific palladium catalyst, [Pd(R)-DTBM-SegPhos(OCOCF3)2], scientists have achieved an enantioselective hydrogenation, providing a versatile route to chiral fluorinated hydrazines with high yields and enantioselectivity up to 94%. nih.govdicp.ac.cn This process is effective for a wide range of substrates, including those with β-aryl, γ-aryl, and alkyl chains. nih.gov The catalytic asymmetric reductive amination of trifluoromethyl-substituted ketones with benzohydrazide (B10538) has also been successfully demonstrated. dicp.ac.cn

Copper (Cu) catalysts are also utilized effectively. A Cu-catalyzed C(sp²-H) trifluoromethylation of aldehyde hydrazones using the cost-effective Langlois reagent (sodium trifluoromethanesulfinate) has been reported. researchgate.net This method is applicable to a broad series of aromatic aldehyde N-aminomorpholine hydrazones, yielding C(sp²)-trifluoromethyl hydrazones in moderate to high yields. researchgate.net Furthermore, copper catalysis enables the C-H difluoroalkylation of aldehyde hydrazones with functionalized difluoromethyl bromides under mild conditions, producing stereodefined α,α-difluoro-β-keto hydrazones. acs.org

Other transition metals like ruthenium have been used for C-H difluoromethylation, highlighting the growing interest in creating these valuable difluoroalkylated products for pharmaceutical and agrochemical applications. acs.org

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Fluorinated Hydrazine Precursors

Catalyst SystemSubstrate TypeProduct TypeKey FeaturesReference
[Pd(R)-DTBM-SegPhos(OCOCF3)2]Fluorinated HydrazonesChiral Fluorinated HydrazinesHigh yields, up to 94% enantioselectivity. nih.gov nih.govdicp.ac.cn
Palladium / LigandAldehyde-derived HydrazonesC-H Difluoromethylated HydrazonesHigh regioselectivity, broad functional group tolerance. nih.gov nih.gov
CuSO4 / Langlois ReagentAldehyde N-aminomorpholine HydrazonesC(sp²)-Trifluoromethyl HydrazonesModerate to high yields, cost-effective reagent. researchgate.net researchgate.net
Copper CatalystAldehyde Hydrazones & Difluoromethyl Bromidesα,α-Difluoro-β-keto HydrazonesMild conditions, stereodefined products. acs.org acs.org

To circumvent the costs and potential toxicity associated with residual metals in pharmaceutical products, metal-free synthetic strategies have gained significant traction. chemrxiv.org These methods provide greener alternatives for synthesizing valuable trifluoromethylated heterocycles from hydrazine derivatives.

A notable metal-free approach is the multi-component reaction between trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate (TFBen) to assemble 3-trifluoromethyl-1,2,4-triazoles. nih.govfrontiersin.org This strategy is valued for its use of readily available reagents, operational simplicity, and high efficiency. frontiersin.org The reaction proceeds through the initial formation of a trifluoroacetimidohydrazide, which then reacts with TFBen, acting as a carbon monoxide surrogate, followed by intramolecular cyclization and dehydration to yield the triazole ring. nih.gov

Another significant metal-free method involves the trifluoromethylation of hydrazones using Togni's reagent. chemrxiv.org This reaction proceeds under mild conditions without external additives and tolerates a variety of functional groups, including esters, halogens, and heterocyclic compounds. chemrxiv.org The proposed mechanism involves the nucleophilic attack of the hydrazone's terminal nitrogen on the Togni's reagent, followed by intramolecular proton transfer and the release of nitrogen gas to form the C(sp³)–CF3 bond. chemrxiv.org

Furthermore, divergent metal-free reactions of β-CF3-1,3-enynes with various hydrazine derivatives can produce a range of trifluoromethylated heterocycles, including pyrazolines and pyrazoles, depending on the nature of the hydrazine used. acs.org

Table 2: Metal-Free Synthesis of Trifluoromethylated Heterocycles from Hydrazines

ReagentsProduct TypeKey FeaturesReference
Trifluoroacetimidoyl chlorides, Hydrazine hydrate, TFBen3-Trifluoromethyl-1,2,4-triazolesMulti-component, high efficiency, scalable. frontiersin.org nih.govfrontiersin.org
Hydrazones, Togni's Reagent IITrifluoromethylated HydrazonesMild, metal-free, broad functional group tolerance. chemrxiv.org chemrxiv.org
β-CF3-1,3-Enynes, Hydrazines (e.g., sulfonyl hydrazines)Trifluoromethylated PyrazolinesDivergent synthesis based on hydrazine type. acs.org acs.org

Stereoselective Synthesis of Chiral Fluorinated Hydrazine Derivatives

The synthesis of specific stereoisomers of fluorinated hydrazines is critical, as biological activity is often dependent on chirality. Stereoselective synthesis aims to produce these chiral molecules with high precision.

A highly effective method for obtaining chiral fluorinated hydrazines is the palladium-catalyzed asymmetric hydrogenation of fluorinated hydrazones. nih.govdicp.ac.cn Using the chiral catalyst [Pd(R)-DTBM-SegPhos(OCOCF3)2], this reaction converts prochiral hydrazones into chiral hydrazines with excellent enantioselectivity (up to 94% ee) and in high yields. nih.govdicp.ac.cn The reaction's success with a broad scope of substrates makes it a general and convenient method. nih.gov The absolute configuration of the resulting chiral products has been confirmed through techniques such as single-crystal X-ray diffraction analysis. dicp.ac.cn

Another approach involves the catalytic asymmetric reductive amination of β-aryl-substituted trifluoromethylated ketones with benzohydrazide, which directly yields the desired chiral hydrazine with high enantiomeric excess and good yield. dicp.ac.cn

Organocatalysis presents an alternative strategy. The enantioselective synthesis of trifluoromethylated hydrazines has been achieved via the trifluoromethylation of azomethine imines using TMSCF3, guided by an organocatalyst. dicp.ac.cn Bioinspired stereoselective synthesis, which takes cues from natural processes, also provides a framework for designing asymmetric syntheses of complex molecules, a principle applicable to chiral hydrazine derivatives. elsevierpure.com These methods underscore the importance of catalyst and reaction design in controlling the three-dimensional structure of the final product.

Advanced Spectroscopic Characterization of 1,1 Bis Trifluoromethyl Hydrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical method for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment of protons, carbons, and fluorine atoms within a molecule.

Proton (¹H) NMR Analysis for Structural Protons

For instance, in derivatives where the hydrazine (B178648) nitrogen is attached to an aromatic ring, the aromatic protons typically appear as multiplets in the downfield region of the spectrum. The specific chemical shifts and splitting patterns provide valuable information about the substitution pattern on the aromatic ring. For example, the ¹H NMR spectrum of a derivative might show signals in the aromatic region, which can be assigned to specific protons on a phenyl ring. rsc.org

It is important to note that the presence of rotamers, or different conformations of the molecule, can sometimes lead to the appearance of multiple sets of signals in the ¹H NMR spectrum. beilstein-journals.org The exchange between these rotamers can also affect the appearance of the spectra.

Table 1: Representative ¹H NMR Data for 1,1-Bis(trifluoromethyl)hydrazine Derivatives

Compound Solvent Chemical Shift (δ) in ppm and Multiplicity Reference
(E)-3-(2-(3,5-bis(trifluoromethyl)phenyl)hydrazono)chroman-2,4-dione CDCl₃ 16.46 (br s, 1H, -NH), 7.94 (d, 1H), 7.85 (br s, 1H, Ar-H), 7.71 (d, 2H), 7.49-7.47 (m, 1H, Ar-H), 7.33 (d, 2H), 7.19 (d, 1H) rsc.org
1-(Phenylethynyl)-4-(trifluoromethyl)benzene CDCl₃ 7.37-7.38 (m, 3H), 7.54-7.56 (m, 2H), 7.59-7.64 (m, 4H) rsc.org

Carbon (¹³C) NMR for Carbon Skeletal Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon framework of a molecule. pressbooks.pub The chemical shifts of carbon atoms are highly sensitive to their local electronic environment. oregonstate.eduyoutube.com In this compound derivatives, the strong electron-withdrawing effect of the trifluoromethyl groups significantly influences the ¹³C chemical shifts.

The carbon atoms of the trifluoromethyl groups themselves typically appear as quartets due to coupling with the three fluorine atoms. The chemical shifts of other carbons in the molecule provide a map of the carbon skeleton, with quaternary carbons often showing weaker signals. youtube.com For example, in aromatic derivatives, the carbon atoms of the phenyl ring can be assigned based on their chemical shifts and substitution patterns. pressbooks.pub

Table 2: Representative ¹³C NMR Data for this compound Derivatives

Compound Solvent Chemical Shift (δ) in ppm Reference
(E)-3-(2-(3,5-bis(trifluoromethyl)phenyl)hydrazono)chroman-2,4-dione CDCl₃ 179.09 (oxo CO), 159.18 (lactone CO), 152.84 (C), 148.62 (C), 139.21 (C), 137.82 (CH), 137.00 (C), 134.83 (C), 127.39 (OCF₃), 126.58 (CH), 123.01 (C), 122.61 (2C, CH), 119.39 (2C, CH), 117.66 (CH), 20.86 (Ar-CH₃) rsc.org
1-(Phenylethynyl)-4-(trifluoromethyl)benzene CDCl₃ 88.0, 91.8, 122.6, 122.9, 125.0, 125.3 (q, J = 14.1 Hz), 127.1, 128.5, 128.8, 129.8 (t, J = 122.2 Hz), 131.8 (d, J = 27.7 Hz) rsc.org

Fluorine (¹⁹F) NMR for Trifluoromethyl Group Characterization

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a crucial technique for characterizing trifluoromethyl-containing compounds due to the high sensitivity and natural abundance of the ¹⁹F nucleus. huji.ac.il The chemical shifts in ¹⁹F NMR are spread over a wide range, which often allows for the clear resolution of signals from different fluorine environments. huji.ac.il

In derivatives of this compound, the two trifluoromethyl groups are expected to give rise to a single signal in the ¹⁹F NMR spectrum if they are chemically equivalent. The chemical shift of this signal is a key identifier for the presence of the bis(trifluoromethyl)amino group. For example, a ¹⁹F NMR spectrum of a derivative showed a signal at -57.97 ppm, characteristic of the CF₃ group. rsc.org The sensitivity of ¹⁹F chemical shifts to the local environment can also provide information about conformational changes or intermolecular interactions. nih.gov

Table 3: Representative ¹⁹F NMR Data for Trifluoromethyl-Containing Hydrazine Derivatives

Compound Solvent Chemical Shift (δ) in ppm Reference
(E)-3-(2-(3,5-bis(trifluoromethyl)phenyl)hydrazono)chroman-2,4-dione CDCl₃ -57.97 rsc.org
1-(Phenylethynyl)-4-(trifluoromethyl)benzene CDCl₃ -62.8 rsc.org

2D NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between atoms in complex molecules.

COSY spectra reveal correlations between coupled protons, helping to trace out the proton-proton networks within a molecule.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is invaluable for piecing together the carbon skeleton and assigning quaternary carbons.

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms. doi.org

For derivatives of this compound, these techniques can be used to confirm the attachment of the bis(trifluoromethyl)amino group to the rest of the molecule and to elucidate the structure of substituents. For instance, HMBC correlations can link the protons on an aromatic ring to the carbon atoms of the ring and adjacent functional groups. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique for identifying characteristic functional groups. uobasrah.edu.iq In the context of this compound and its derivatives, the IR spectrum will exhibit characteristic absorption bands for various vibrations.

Key vibrational modes to look for include:

N-H stretching: In hydrazine derivatives with N-H bonds, a stretching vibration is typically observed in the region of 3300-3500 cm⁻¹. researchgate.net

C-F stretching: The strong C-F stretching vibrations of the trifluoromethyl groups are expected to appear in the region of 1100-1300 cm⁻¹.

N-N stretching: The N-N stretching vibration in hydrazine and its derivatives can be found in the region of 900-1100 cm⁻¹. researchgate.net

Aromatic C-H and C=C stretching: For aromatic derivatives, characteristic bands for aromatic C-H stretching (around 3000-3100 cm⁻¹) and C=C stretching (around 1400-1600 cm⁻¹) will be present.

Table 4: Characteristic FT-IR Absorption Frequencies for Hydrazine Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
N-H Stretching 3300 - 3500 researchgate.net
C-F (in CF₃) Stretching 1100 - 1300 -
N-N Stretching 900 - 1100 researchgate.net

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a powerful technique for probing the vibrational modes of a molecule, offering a detailed fingerprint of its structure. For this compound, the Raman spectrum is expected to be characterized by distinct vibrational frequencies associated with its constituent functional groups, including the N-H, N-N, and C-F bonds.

While specific experimental Raman data for this compound is not widely available in the literature, the vibrational modes can be predicted based on studies of related compounds such as hydrazine (N₂H₄) and molecules containing trifluoromethyl (CF₃) groups. researchgate.netnih.govresearchgate.netspectroscopyonline.comnih.gov

Key expected vibrational modes for this compound would include:

N-H Stretching: Typically observed in the region of 3300-3500 cm⁻¹, the N-H stretching vibrations are characteristic of the hydrazine moiety. nih.gov

N-N Stretching: The stretching of the nitrogen-nitrogen single bond in hydrazine derivatives generally appears as a strong peak in the Raman spectrum. researchgate.net

CF₃ Stretching: The symmetric and asymmetric stretching vibrations of the C-F bonds in the trifluoromethyl groups are expected to be prominent in the spectrum, typically occurring in the range of 1100-1300 cm⁻¹.

NH₂ Bending and Wagging: The bending (scissoring) and wagging modes of the amino group (NH₂) will also be present at lower wavenumbers.

C-N Stretching: The stretching vibration of the carbon-nitrogen bonds will also contribute to the Raman spectrum.

Theoretical calculations using methods such as Density Functional Theory (DFT) can provide predicted vibrational frequencies for this compound, which can guide experimental investigations. nih.govnih.gov

Table 1: Predicted Raman Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
N-H Stretch3300 - 3500
C-F Asymmetric Stretch1200 - 1300
C-F Symmetric Stretch1100 - 1200
N-N Stretch900 - 1100
C-N Stretch800 - 1000
NH₂ Bend (Scissoring)1500 - 1650
NH₂ Wag1250 - 1400

Note: The values in this table are predictions based on characteristic group frequencies and computational studies of related molecules.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For this compound and its derivatives, the electronic transitions are primarily associated with the nitrogen lone pairs and the various sigma bonds within the molecule.

The UV-Vis spectrum of hydrazine itself shows absorption in the vacuum ultraviolet region. The introduction of trifluoromethyl groups, which are strongly electron-withdrawing, is expected to influence the energy of the molecular orbitals and thus shift the absorption maxima. researchgate.netresearchgate.netrsc.org

Computational methods such as Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the electronic absorption spectra of molecules like this compound. rsc.orgnih.govresearchgate.net These calculations can help in assigning the observed absorption bands to specific electronic transitions, such as n → σ* transitions involving the nitrogen lone pair electrons.

The solvent environment can also play a significant role in the position and intensity of UV-Vis absorption bands. researchgate.net

Table 2: Predicted UV-Vis Absorption Characteristics for this compound

Electronic TransitionPredicted Wavelength (λ_max) Range (nm)
n → σ*< 200

Note: This prediction is based on the known UV-Vis spectrum of hydrazine and the expected electronic effects of the trifluoromethyl groups. The actual absorption maximum may vary depending on the solvent and experimental conditions.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation pattern upon ionization. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be dictated by the relative strengths of the chemical bonds and the stability of the resulting fragments. The strong electron-withdrawing nature of the two trifluoromethyl groups will significantly influence the fragmentation pathways. acdlabs.comlibretexts.org

Likely fragmentation pathways for this compound include:

Loss of a trifluoromethyl radical (•CF₃): This would result in a prominent peak at [M - 69]⁺. acdlabs.com

Cleavage of the N-N bond: This could lead to the formation of ions such as [(CF₃)₂N]⁺.

Loss of a fluorine atom: A peak at [M - 19]⁺ could be observed.

Rearrangement reactions: Intramolecular rearrangements followed by fragmentation can also occur, leading to a complex pattern of fragment ions.

The analysis of the isotopic pattern of the molecular ion and its fragments can further confirm the elemental composition of the ions.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

Fragment Ionm/z (mass-to-charge ratio)
[(CF₃)₂NNH₂]⁺ (Molecular Ion)168
[(CF₃)₂NNH]⁺167
[(CF₃)₂N]⁺150
[CF₃N₂H₂]⁺99
[CF₃]⁺69

Note: These are predicted fragmentation patterns. The relative intensities of the peaks would depend on the ionization energy and the specific mass spectrometer used.

X-ray Diffraction (XRD) for Solid-State Structure Determination and Stereochemistry

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information about bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound itself has not been reported in the reviewed literature, the crystal structure of a derivative, 1,2-bis[4-(trifluoromethyl)benzylidene]hydrazine, provides valuable insights into the solid-state packing and stereochemistry of related compounds. researchgate.net

In the structure of 1,2-bis[4-(trifluoromethyl)benzylidene]hydrazine, the molecule adopts a nearly planar conformation. researchgate.net The crystal packing is primarily governed by van der Waals interactions. researchgate.net For this compound, it is expected that hydrogen bonding involving the N-H protons would play a significant role in the crystal packing, in addition to dipole-dipole and van der Waals interactions.

Computational methods for crystal structure prediction can be used to generate plausible crystal structures for this compound, which can then be compared with experimental powder XRD data. nih.govbrynmawr.edunih.govrsc.org

Table 4: Crystallographic Data for the Derivative 1,2-Bis[4-(trifluoromethyl)benzylidene]hydrazine

ParameterValue
Chemical FormulaC₁₆H₁₀F₆N₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.030(3)
b (Å)7.903(3)
c (Å)24.074(9)
β (°)100.858(12)
Volume (ų)1500.4(10)
Z4

Source: researchgate.net

This data for a derivative highlights the type of detailed structural information that can be obtained from X-ray diffraction studies, which would be invaluable for a complete understanding of the solid-state properties of this compound.

Applications of 1,1 Bis Trifluoromethyl Hydrazine As a Chemical Building Block

Role in the Synthesis of Diverse Organic Molecules

1,1-Bis(trifluoromethyl)hydrazine serves as a valuable building block in organic synthesis, primarily owing to the presence of the two trifluoromethyl groups. These groups can significantly alter the properties of target molecules. The incorporation of trifluoromethyl moieties is a common strategy in medicinal chemistry to enhance metabolic stability, cell permeability, and potency of drug candidates. acs.org

The synthetic utility of similar hydrazine (B178648) derivatives is broad. For instance, hydrazine derivatives containing a C=N-N=C functional group are of interest for applications in dye-sensitized solar cells, organogels, and as fluorescent probes. mdpi.com Furthermore, many hydrazine derivatives exhibit notable biological activities, including therapeutic applications. mdpi.com The synthesis of various organic molecules often involves the condensation of hydrazines with aldehydes or ketones. mdpi.com

Precursor for Fluorinated Heterocyclic Compounds

This compound is a key precursor for the synthesis of a variety of fluorinated heterocyclic compounds. The introduction of fluorine and trifluoromethyl groups into heterocyclic rings is a well-established strategy in drug discovery to improve the pharmacological profile of molecules. olemiss.edunih.gov

Synthesis of Fluorinated Pyrazoles, Triazoles, and Pyridazines

The synthesis of N-trifluoromethyl pyrazoles can be achieved through a one-pot reaction involving the in-situ generation of trifluoromethylhydrazine from a protected precursor, di-Boc trifluoromethylhydrazine, which then reacts with 1,3-dicarbonyl compounds. acs.orgwuxiapptec.com This method allows for the creation of a diverse array of functionalized N-trifluoromethyl pyrazoles. acs.org Studies have shown that the stability of the trifluoromethylhydrazine intermediate is crucial for the success of these cyclization reactions. acs.org

Fluorinated pyrazoles are a significant class of compounds with potential applications in medicinal chemistry. nih.govresearchgate.net The reaction of β-dicarbonyl compounds with hydrazine is a common method for pyrazole (B372694) synthesis. researchgate.net For example, the treatment of benzoylfluoroacetonitrile with hydrazine yields a 3-amino-4-fluoropyrazole. nih.govresearchgate.net

The construction of trifluoromethyl-substituted 1,2,4-triazoles is another important application. nih.gov A convenient method involves a multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate (B1144303), and a C1 source like benzene-1,3,5-triyl triformate. nih.gov This approach offers a broad substrate scope and high efficiency. nih.gov Another route to aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles involves the intramolecular cyclization of trifluoromethylated amidrazones, which are synthesized from the reaction of N-aryl-2,2,2-trifluoroacetimidoyl chlorides with hydrazine hydrate. thieme-connect.com

Furthermore, trifluoromethylated dihydropyridazines can be synthesized through an asymmetric Brønsted acid–Lewis base catalysis, showcasing good enantioselectivities and high functional group tolerance. nih.gov

Derivatization to Fluoroalkenes and Other Highly Functionalized Systems

While direct derivatization of this compound to fluoroalkenes is not extensively detailed in the provided context, the synthesis of fluorinated alkenes is a significant area of research. A general method for the synthesis of 1,1-difluorinated alkenes has been reported, which are valuable building blocks for further transformations. researchgate.net

Advanced Chemical Intermediate in Specialty Chemical Production

This compound and related fluorinated hydrazines are considered advanced chemical intermediates. For example, 1-[2,5-Bis(trifluoromethyl)phenyl]hydrazine hydrochloride is available as a unique chemical for early discovery research. sigmaaldrich.com The synthesis of compounds like 2,4-bis(trifluoromethyl)benzylhydrazine from 1,3-bis(trifluoromethyl)benzene (B1330116) highlights the role of such molecules as intermediates in multi-step synthetic processes. google.com

Ligand Design and Coordination Chemistry

Hydrazine derivatives are crucial in the design of ligands for coordination chemistry. Schiff bases derived from hydrazines form a notable class of ligands that have received widespread attention due to their applications in catalysis, electrochemistry, and biological sciences. mdpi.com The coordination chemistry of 1,2-bis(trifluoroacetyl)hydrazine with palladium has been explored, leading to the synthesis of N,O-chelating dicarbonylhydrazido-palladium complexes. mdpi.com The electron-withdrawing nature of the trifluoroacetyl groups in this ligand facilitates transformations of the N-N and N-H bonds. mdpi.com

Ligands incorporating the 1,2,4-triazole (B32235) moiety, which can be synthesized from hydrazine precursors, are also of significant interest. For instance, bis(1H-1,2,4-triazol-5-yl)pyridine (RBTP) ligands, where R can be a trifluoromethyl group, have been used to synthesize chromium(III) complexes with near-infrared luminescence. acs.org The synthesis of these ligands involves the reaction of a pyridine-2,6-dicarbonitrile (B1583803) with hydrazine, followed by amide coupling and cyclization. acs.org

Influence of the Bis(trifluoromethyl)hydrazine Moiety on Material Science Applications

The incorporation of trifluoromethyl groups can significantly influence the properties of materials. While direct applications of this compound in material science are not explicitly detailed, the properties of related compounds suggest potential uses. For example, hydrazine derivatives with a π-conjugated system (C=N-N=C) are investigated for their conductive properties and as ion-selective optical sensors. mdpi.com

Furthermore, the presence of hydrazine hydrate has been shown to influence the microstructure and deposition rate of lead sulfide (B99878) thin films, which are used in photodetectors. researchgate.net This indicates that hydrazine-containing compounds can play a role in controlling the properties of inorganic materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,1-bis(trifluoromethyl)hydrazine, and how do reaction conditions influence product purity?

  • Methodology : The compound can be synthesized via condensation reactions involving hydrazine derivatives and trifluoromethyl precursors. For example, analogous hydrazine derivatives are synthesized by reacting hydrazine with carbonyl-containing compounds under solvent-free conditions at elevated temperatures (413 K) to maximize yield and minimize side products . Reaction stoichiometry (e.g., 3:1 molar ratios) and prolonged heating (6–12 hours) are critical to ensure complete conversion. Post-synthesis purification via recrystallization or column chromatography is recommended to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) is essential for verifying the presence of trifluoromethyl groups and hydrazine linkages. For example, ¹⁹F NMR typically shows distinct peaks near −70 ppm for CF₃ groups, while ¹H NMR reveals hydrazine NH protons as broad singlets. X-ray crystallography, as demonstrated in analogous hydrazine derivatives , provides definitive confirmation of molecular geometry and bond angles.

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